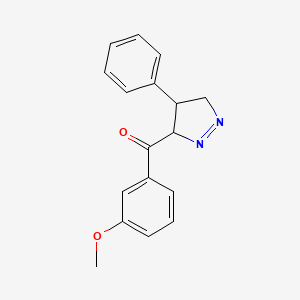
(3-Methoxyphenyl)(4-phenyl-4,5-dihydro-3h-pyrazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxyphenyl)(4-phenyl-4,5-dihydro-3h-pyrazol-3-yl)methanone is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)(4-phenyl-4,5-dihydro-3h-pyrazol-3-yl)methanone typically involves the cyclization of chalcones with hydrazine derivatives. One common method is the Claisen–Schmidt-type aldol-crotonic condensation of acetophenone derivatives with aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid . This reaction proceeds under mild conditions and yields the desired pyrazole derivative with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of vitamin B1 as a catalyst, have been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxyphenyl)(4-phenyl-4,5-dihydro-3h-pyrazol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine and chlorinating agents like thionyl chloride are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, alcohols, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3-Methoxyphenyl)(4-phenyl-4,5-dihydro-3h-pyrazol-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It has potential therapeutic applications, including as an anticancer and antiviral agent.
Mechanism of Action
The mechanism of action of (3-Methoxyphenyl)(4-phenyl-4,5-dihydro-3h-pyrazol-3-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to the inhibition of bacterial enzymes, while its anticancer properties are linked to the induction of apoptosis in cancer cells. The compound’s antioxidant activity is due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazoles: These compounds share a similar pyrazole core but differ in the substituents attached to the ring.
Indole Derivatives: Although structurally different, indole derivatives exhibit similar biological activities, such as antiviral and anticancer properties.
Uniqueness
(3-Methoxyphenyl)(4-phenyl-4,5-dihydro-3h-pyrazol-3-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
6631-13-6 |
|---|---|
Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
(3-methoxyphenyl)-(4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)methanone |
InChI |
InChI=1S/C17H16N2O2/c1-21-14-9-5-8-13(10-14)17(20)16-15(11-18-19-16)12-6-3-2-4-7-12/h2-10,15-16H,11H2,1H3 |
InChI Key |
IVAFUMZJZNZPCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2C(CN=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


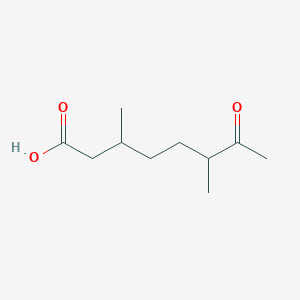

![1H-Naphtho[2,1-b]pyran, 2,3-dihydro-3,3-dimethyl-](/img/structure/B14717727.png)
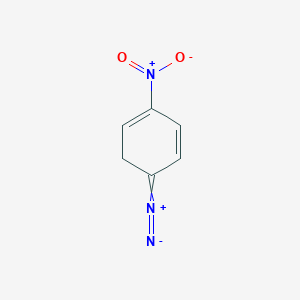
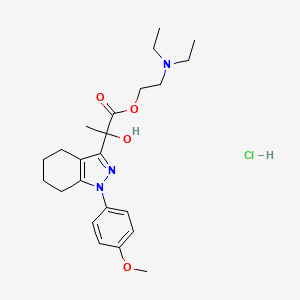
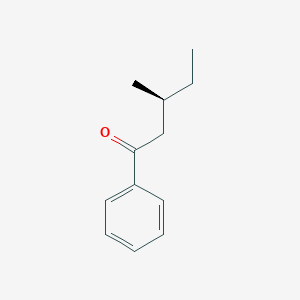
![N-[(4-Chlorophenyl)methyl]-N,N-dimethyloctadecan-1-aminium chloride](/img/structure/B14717750.png)


![Dibutyl[bis(tert-butylsulfanyl)]stannane](/img/structure/B14717764.png)

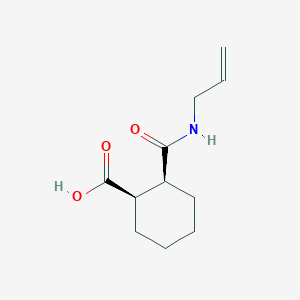
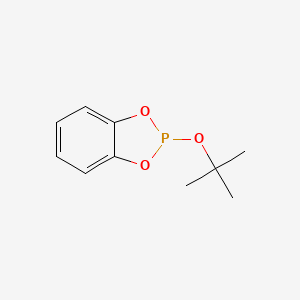
![5,7-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14717796.png)
